2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a sulfanyl group, and a chlorophenylacetamide moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing reagents.
Acetamide Formation: The final step involves the acylation of the benzoxazole-sulfanyl intermediate with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxazole ring or the chlorophenylacetamide moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the sulfanyl group may interact with thiol-containing enzymes. The chlorophenylacetamide moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-yl)-1-(2-chloro-4-fluorophenyl)ethan-1-amine
- 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide is unique due to its combination of a benzoxazole ring, a sulfanyl group, and a chlorophenylacetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
86109-54-8 |
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Molecular Formula |
C15H11ClN2O2S |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-5-1-2-6-11(10)17-14(19)9-21-15-18-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,19) |
InChI Key |
NZZHRBQXFHVPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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